L-3-氰基苯丙氨酸

描述

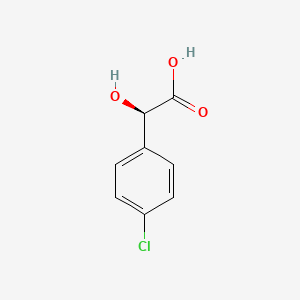

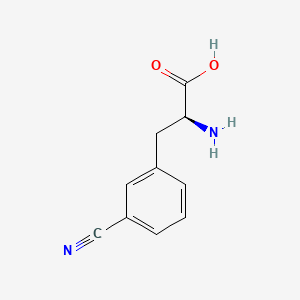

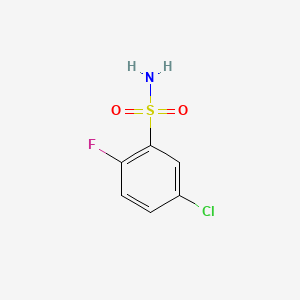

3-Cyano-L-phenylalanine, also known as L-3-Cyanophenylalanine, is a compound with the molecular formula C10H10N2O2 . It is an unnatural amino acid used in optical probes for imaging proteins .

Synthesis Analysis

The synthesis of L-phenylalanine, which includes 3-Cyano-L-phenylalanine, has been studied extensively. A study by Mengzhen Nie et al. developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

Molecular Structure Analysis

The molecular structure of 3-Cyano-L-phenylalanine can be analyzed using various computational methods. The molecular weight of 3-Cyano-L-phenylalanine is 190.20 g/mol . More detailed structural information can be obtained from databases such as PubChem .

Chemical Reactions Analysis

The chemical reactions involving 3-Cyano-L-phenylalanine are complex and can involve multiple steps. For example, in the production of L-phenylalanine, the shikimate pathway serves as the primary source of production . In this pathway, six enzymes (AroK, AroL, AroA, AroC, PheA, and TyrB) are involved .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-L-phenylalanine can be analyzed using various methods. For example, the boiling point is estimated to be 325.7°C, and the density is estimated to be 1.2167 .

科学研究应用

基因工程

L-苯丙氨酸 (L-Phe) 是 3-氰基-L-苯丙氨酸的一种变体,用于基因工程以增强其在大肠杆菌中的生物合成 . 这可以通过失活 PTS 系统并通过 galP 和 glk 的组合调节来募集葡萄糖吸收以增加 PEP 的供应来实现 .

营养产品

L-Phe 对于哺乳动物来说是一种必需氨基酸,其应用扩展到人类健康和营养产品 . 由于其对哺乳动物健康至关重要,它被用于生产营养补充剂 .

制药

L-Phe 广泛用于药物活性化合物,例如抗炎药 . 它还用于生产中枢神经系统神经肽和 HIV 蛋白酶抑制剂 .

食品添加剂

每年需要超过 30,000 吨 L-Phe 来满足对低热量甜味剂阿斯巴甜不断增长的需求 . 这使得 L-Phe 成为食品行业中的一种重要化合物 .

癌症治疗

与 L-苯丙氨酸相关的化合物 4-硼基-L-苯丙氨酸 (BPA) 在硼中子俘获治疗 (BNCT) 癌症治疗的临床试验中表现出潜力 . L-酪氨酸和 L-苯丙氨酸预先装载已被证明可以增加细胞中 BPA 的吸收,这可以提高 BNCT 的有效性 .

代谢工程

由于代谢工程的快速发展,有可能合理设计遗传回路,从而在微生物中生产 L-Phe . 在快速生长的细菌(如大肠杆菌或谷氨酸棒状杆菌)中,可以通过代谢网络优化实现高滴度的 L-Phe .

作用机制

Target of Action

L-3-Cyanophenylalanine, also known as 3-Cyano-L-phenylalanine or H-Phe(3-CN)-OH, primarily targets the enzyme L-3-cyanoalanine synthase (EC 4.4.1.9) . This enzyme belongs to the family of lyases, specifically the class of carbon-sulfur lyases .

Mode of Action

The compound interacts with its target enzyme, L-3-cyanoalanine synthase, to catalyze the chemical reaction involving L-cysteine and hydrogen cyanide, resulting in the formation of L-3-cyanoalanine and hydrogen sulfide . In addition, it has been used as an internal spectroscopic probe to study the binding of an inhalational anesthetic to a model membrane protein .

Biochemical Pathways

L-3-Cyanophenylalanine is involved in the cyanoamino acid metabolism pathway . It plays a crucial role in cyanide metabolism, where it acts as a substrate for the β-cyanoalanine synthase enzyme . This enzyme is responsible for the detoxification of cyanide, which is a potent poison that inhibits cellular respiration .

Pharmacokinetics

Its molecular weight is 1902, and it is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The action of L-3-Cyanophenylalanine results in the formation of L-3-cyanoalanine and hydrogen sulfide . This reaction is part of the body’s mechanism to detoxify cyanide. Additionally, the compound’s interaction with anesthetic molecules provides insight into the action of anesthetic molecules on the model membrane protein .

Action Environment

The action of L-3-Cyanophenylalanine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that it may be more active in certain environments . Furthermore, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place at room temperature .

生化分析

Biochemical Properties

3-Cyano-L-phenylalanine plays a significant role in biochemical reactions, particularly in the study of protein synthesis and enzyme interactions. It interacts with various enzymes, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The cyano group in 3-Cyano-L-phenylalanine can influence the enzyme’s activity by altering the substrate’s binding affinity. Additionally, this compound can be incorporated into proteins during translation, allowing researchers to study protein folding and interactions using techniques like fluorescence and infrared spectroscopy .

Cellular Effects

3-Cyano-L-phenylalanine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can be incorporated into proteins, potentially altering their function and stability. Studies have shown that modified phenylalanines, like 3-Cyano-L-phenylalanine, can be used to probe the substrate specificity of aminoacyl-tRNA synthetases, which are crucial for accurate protein synthesis . This compound’s incorporation into proteins can also impact cell signaling pathways by modifying the activity of key enzymes and receptors.

Molecular Mechanism

At the molecular level, 3-Cyano-L-phenylalanine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The cyano group can form hydrogen bonds and van der Waals interactions with amino acid residues in the active sites of enzymes, influencing their catalytic activity. For example, it has been used as a probe to study protein dynamics and interactions through Förster resonance energy transfer (FRET) and infrared spectroscopy . These techniques help elucidate the conformational changes and binding interactions of proteins containing 3-Cyano-L-phenylalanine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyano-L-phenylalanine can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that 3-Cyano-L-phenylalanine can be used to monitor protein dynamics and interactions over extended periods, providing valuable insights into the temporal aspects of cellular processes .

Dosage Effects in Animal Models

The effects of 3-Cyano-L-phenylalanine vary with different dosages in animal models. At low doses, it can be incorporated into proteins without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as impairing mitochondrial bioenergetics and inducing oxidative stress . These adverse effects highlight the importance of carefully controlling the dosage when using 3-Cyano-L-phenylalanine in experimental studies.

Metabolic Pathways

3-Cyano-L-phenylalanine is involved in metabolic pathways related to phenylalanine metabolism. It can be converted to other metabolites through enzymatic reactions, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by phenylalanine hydroxylase to produce cyano-tyrosine derivatives, which may have distinct biochemical properties . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Cyano-L-phenylalanine is transported and distributed through specific transporters and binding proteins. The large amino acid transporter 1 (LAT1) is known to facilitate the uptake of phenylalanine derivatives, including 3-Cyano-L-phenylalanine, across the blood-brain barrier . This transport mechanism ensures the compound’s availability in various tissues, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 3-Cyano-L-phenylalanine can influence its activity and function. Studies have shown that phenylalanine derivatives can localize to specific cellular compartments, such as the endoplasmic reticulum and cytosol . The presence of targeting signals or post-translational modifications can direct 3-Cyano-L-phenylalanine to these compartments, where it can participate in biochemical reactions and interact with other biomolecules.

属性

IUPAC Name |

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOMTMPTNZOJE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972669 | |

| Record name | 3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57213-48-6 | |

| Record name | 3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-3-Cyanophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 3-Cyano-L-phenylalanine in the context of its interactions with methylamine?

A1: Research indicates that 3-Cyano-L-phenylalanine exhibits a preference for forming zwitterionic structures when interacting with protonated methylamine in the gas phase. [] This is in contrast to some phenylalanine derivatives like 4-chloro-l-phenylalanine and 4-nitro-l-phenylalanine, which favor charge-solvated structures under similar conditions. [] This suggests that the presence of the cyano group at the 3-position of the aromatic ring in 3-Cyano-L-phenylalanine plays a crucial role in influencing its interactions with protonated amines and its preference for zwitterionic forms.

Q2: Are there any known applications of 3-Cyano-L-phenylalanine in material science?

A2: Yes, 3-Cyano-L-phenylalanine has been successfully utilized as a building block in the construction of a novel one-dimensional chiral metal-organic coordination polymer with Cu(II). [] This highlights the potential of this compound in materials science, particularly in the design and synthesis of chiral materials with potential applications in areas like catalysis and separation science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)